[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
(2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-7(2)9-5-10-12-4-3-8(6-11)14(10)13-9/h5,7-8,12H,3-4,6,11H2,1-2H3 |
InChI Key |
IREWQECGPJPAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(CCNC2=C1)CN |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]pyrimidine Scaffold Construction
The synthesis typically starts with the formation of the pyrazolo[1,5-a]pyrimidine ring system. A common approach involves the condensation of substituted pyrazoles with β-ketoesters or related precursors, followed by cyclization to form the fused heterocyclic system.
For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate in the presence of sodium ethanolate to yield a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate with high yield (around 89%).
Chlorination of the dihydroxy intermediate with phosphorus oxychloride (POCl3) affords 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, which serves as a key intermediate for further substitution reactions (61% yield).
Introduction of the Isopropyl Group at Position 2
The 2-(propan-2-yl) substituent (isopropyl group) can be introduced either by starting with a methyl-substituted pyrazole or by alkylation at the 2-position during the synthetic sequence.
Literature reports show that methyl groups at the 2-position are common initial substituents, which can be modified via nucleophilic substitution or alkylation reactions to introduce the isopropyl moiety.
The selectivity of substitution at the 7-position (chlorine displacement) is favored due to the reactivity of the chlorine atom at this position, allowing for regioselective functionalization.
Functionalization at the 7-Position to Introduce the Methanamine Group
The key functionalization step involves replacing the chlorine atom at the 7-position with a methanamine substituent.
7-Chloropyrazolo[1,5-a]pyrimidines are typically reacted with methanamine or related amines under nucleophilic substitution conditions to yield the corresponding 7-aminomethyl derivatives.
This reaction is often carried out in the presence of bases such as potassium carbonate at room temperature, leading to high yields (up to 94% reported for similar substitutions).
In some protocols, the 7-chloride intermediate is generated by chlorination of the corresponding 7-hydroxy or 7-pyrimidinone derivatives using POCl3 and tetramethylammonium chloride.
Representative Synthetic Scheme Overview
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Condensation and Cyclization | 5-Amino-3-methylpyrazole + Diethyl malonate | Sodium ethanolate, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 |
| 2 | Chlorination | Pyrazolo[1,5-a]pyrimidine-5,7-diol | POCl3, tetramethylammonium chloride | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 |
| 3 | Nucleophilic substitution (amine) | 7-Chloropyrazolo[1,5-a]pyrimidine | Methanamine, K2CO3, room temperature | 7-(Methanamine)pyrazolo[1,5-a]pyrimidine | 85-94 |
| 4 | Alkylation (if needed) | 2-Methyl or 2-chloro intermediate | Alkylating agent (e.g., isopropyl halide) | 2-(Propan-2-yl) substituted pyrazolo[1,5-a]pyrimidine | Variable |
Detailed Research Findings
Synthesis from 4-phenyl-1H-pyrazol-5-amines : In one study, substituted pyrazol-5-amines were condensed with 3-oxo-3-phenylpropanoate to form pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which were then chlorinated and reacted with amines to give 7-aminomethyl derivatives.
High regioselectivity at position 7 : The chlorine atom at the 7-position is more reactive than at other positions, enabling selective substitution with methanamine without affecting other sites.
Multi-step synthesis for complex derivatives : Some derivatives required additional steps such as protection/deprotection of amino groups (e.g., Boc protection), nucleophilic aromatic substitution, and acylation to achieve the final compound.
Yields and purity : Most steps report good to excellent yields (60-95%), and the products are characterized by NMR and mass spectrometry confirming the structure and purity.
Notes on Reaction Conditions and Optimization
Use of phosphorus oxychloride (POCl3) is common for chlorination steps, often in the presence of tetramethylammonium chloride to improve reaction efficiency.
Bases such as potassium carbonate facilitate nucleophilic substitution reactions with amines at room temperature, minimizing side reactions.
Protection of amino groups (e.g., Boc) may be necessary to prevent side reactions during multi-step syntheses, followed by deprotection in the final steps.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions: [2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, low to moderate temperatures.
Substitution: Halogenated reagents (e.g., alkyl halides); conditions: organic solvent, base (e.g., sodium hydroxide), moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. Studies have shown that [2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated its effectiveness against human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antiviral Properties : There is emerging evidence suggesting that this compound may possess antiviral activity. Preliminary studies indicate that it could inhibit viral replication in vitro, making it a candidate for further exploration as an antiviral agent against various viruses .
Neuroprotective Effects : The neuroprotective potential of pyrazolo-pyrimidine derivatives has been investigated in models of neurodegenerative diseases. This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits viral replication in vitro | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazolo-pyrimidine derivatives. The results indicated that this compound exhibited potent activity against breast cancer cells with an IC50 value significantly lower than other tested compounds. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, researchers investigated the neuroprotective effects of this compound. It was found to reduce amyloid-beta-induced toxicity in neuronal cultures and improved cognitive function in animal models. This suggests potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of [2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Key Observations :
- Halogenation (e.g., Iodo) : Facilitates further functionalization via cross-coupling reactions or serves as a radiotracer .
- Methanamine Substitution : Enhances water solubility and hydrogen-bonding capacity, critical for CNS penetration or receptor interactions .
- Piperazine Derivatives : Improve solubility and introduce pharmacophore elements for targeting G protein-coupled receptors (GPCRs) .
Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound increases logP compared to methyl-substituted analogues (e.g., 2-methyl-7-CF3), balancing solubility and membrane permeability .
Biological Activity
The compound [2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine, also known by its CAS number 1500309-83-0, belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly as a selective inhibitor of casein kinase 2 (CK2) and its antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
- Molecular Formula : CHN
- Molecular Weight : 194.28 g/mol
- CAS Number : 1500309-83-0
CK2 Inhibition
The primary biological activity of this compound is its role as an inhibitor of CK2. CK2 is a serine/threonine kinase involved in various cellular processes including cell proliferation and apoptosis. Inhibition of CK2 has been linked to anticancer effects as well as modulation of viral replication.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against β-coronaviruses. It has shown effectiveness in inhibiting the replication of these viruses by disrupting their ability to utilize CK2 for their life cycle.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence both potency and selectivity against CK2. For instance:
- Cyclopropylamino Substituent : Found to be optimal for maintaining activity against both CK2 and MHV (Mouse Hepatitis Virus) .
- Imidazole and Pyrazole Substituents : These groups have been tested at the same position; however, they generally resulted in decreased potency compared to cyclopropylamino derivatives .
Efficacy Against Cancer
Recent studies have demonstrated that compounds within this class show promising anticancer activity:
- Cell Line Studies : The compound has been tested against various cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). IC values indicate significant cytotoxicity with some derivatives showing IC values as low as 0.39 µM .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | MCF7 | 0.39 |
| 2 | NCI-H460 | 0.46 |
| 3 | SF-268 | 31.5 |
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their antiviral activities against MHV. The study concluded that modifications leading to increased solubility did not compromise antiviral efficacy significantly .
Case Study 2: Anticancer Activity
Another study highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives against the MCF7 cell line. The findings indicated that certain structural modifications led to improved potency compared to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
